molecular formula C14H14N2O2 B6415331 2-[3-(N-Ethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% CAS No. 1261939-23-4

2-[3-(N-Ethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%

Cat. No. B6415331
CAS RN: 1261939-23-4
M. Wt: 242.27 g/mol
InChI Key: WAXOVWOPHZXRDI-UHFFFAOYSA-N
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Description

2-[3-(N-Ethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% (2-3-NECP-5-H) is an organic compound with a wide range of applications in scientific research. It is a white powder, with a melting point of 120-122°C, and is soluble in water, methanol, and ethanol. 2-3-NECP-5-H has been used in various fields such as biochemistry, pharmacology, and medicinal chemistry, due to its ability to react with other molecules and its stability in aqueous solutions.

Scientific Research Applications

2-[3-(N-Ethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% has a variety of applications in scientific research. It has been used in the synthesis of several compounds, such as pyridines, quinolines, and benzimidazoles, which are important building blocks for drug discovery. It has also been used in the synthesis of several heterocyclic compounds, such as pyrrolidines, pyridines, quinolines, and benzimidazoles, which are important for medicinal chemistry. In addition, 2-[3-(N-Ethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% has been used in the synthesis of several peptides, which are important for biochemistry and pharmacology.

Mechanism of Action

2-[3-(N-Ethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% acts as a nucleophile in organic reactions. It is able to react with electrophiles such as carbonyl compounds, halides, and carboxylic acids, resulting in the formation of covalent bonds. This reaction is known as nucleophilic substitution, and it is the basis for the synthesis of several compounds.
Biochemical and Physiological Effects
2-[3-(N-Ethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% has several biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In addition, it has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of monoamines in the brain. Furthermore, it has been shown to have an inhibitory effect on the enzyme thymidylate synthase, which is involved in the synthesis of DNA.

Advantages and Limitations for Lab Experiments

2-[3-(N-Ethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% has several advantages for lab experiments. It is highly stable in aqueous solutions, and it is also highly soluble in organic solvents such as methanol and ethanol. In addition, it is relatively inexpensive and easy to obtain. However, it does have some limitations. It is a relatively reactive compound, and it can react with other molecules in the reaction mixture. In addition, it can form hazardous byproducts, such as nitro compounds, if not handled properly.

Future Directions

2-[3-(N-Ethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% has a variety of potential applications in scientific research. It could be used in the synthesis of more complex compounds, such as peptides and nucleotides. It could also be used in the synthesis of drugs and pharmaceuticals. In addition, it could be used in the synthesis of materials for medical devices and diagnostics. Finally, it could be used in the synthesis of polymers and other materials for industrial applications.

Synthesis Methods

2-[3-(N-Ethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95% is synthesized through a four-step process. The first step involves the reaction of 2-hydroxy-5-nitropyridine with ethyl chloroformate in the presence of sodium hydroxide. The reaction results in the formation of a nitro-ester intermediate. The second step involves the deprotection of the nitro-ester intermediate by heating it in methanol. The third step involves the reaction of the deprotected intermediate with N-ethyl-aminocarbonyl chloride in the presence of triethylamine. The fourth and final step involves the hydrolysis of the intermediate with aqueous sodium hydroxide to yield 2-[3-(N-Ethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%.

properties

IUPAC Name

N-ethyl-3-(5-hydroxypyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-15-14(18)11-5-3-4-10(8-11)13-7-6-12(17)9-16-13/h3-9,17H,2H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXOVWOPHZXRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692704
Record name N-Ethyl-3-(5-hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261939-23-4
Record name N-Ethyl-3-(5-hydroxypyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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